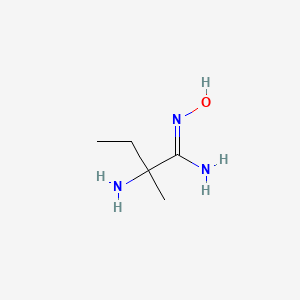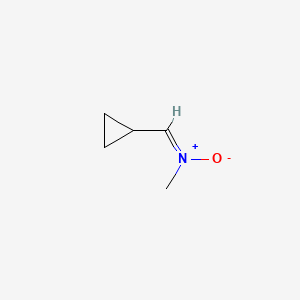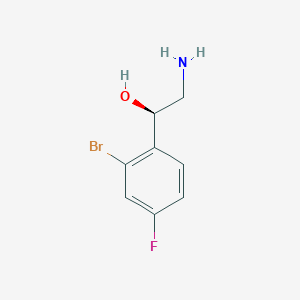
(1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromofluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromo-4-fluoroacetophenone.
Reduction: The ketone group of 2-bromo-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination. This can be achieved through reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form amines or other reduced derivatives.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Amines or other reduced derivatives
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the design of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-2-Amino-1-(2-chloro-4-fluorophenyl)ethanol
- (1R)-2-Amino-1-(2-bromo-4-methylphenyl)ethanol
- (1R)-2-Amino-1-(2-bromo-4-nitrophenyl)ethanol
Uniqueness
Compared to similar compounds, (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms on the aromatic ring
Propriétés
Formule moléculaire |
C8H9BrFNO |
|---|---|
Poids moléculaire |
234.07 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(2-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Clé InChI |
OOYXYCPMBGDRAZ-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)Br)[C@H](CN)O |
SMILES canonique |
C1=CC(=C(C=C1F)Br)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Dioxolo[4,5-c]pyridin-4-yl(phenyl)methanol](/img/structure/B13082774.png)
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)

amine](/img/structure/B13082792.png)
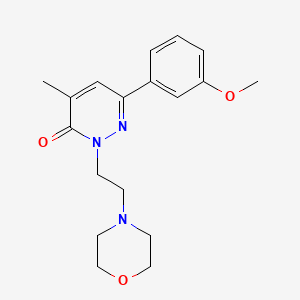
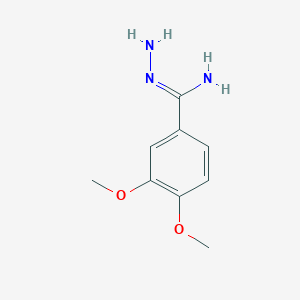
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B13082801.png)
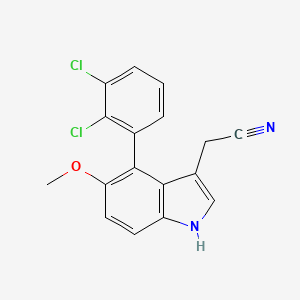
![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![4-[4-(Propan-2-yl)phenyl]azetidin-2-one](/img/structure/B13082824.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)

